ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of furan, benzamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with N-methylsulfamoyl chloride to form the N-(furan-2-ylmethyl)-N-methylsulfamoyl intermediate. This intermediate is then coupled with 4-aminobenzoyl chloride to form the benzamido derivative. Finally, the benzamido derivative is reacted with ethyl 3-methylthiophene-2-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamido group can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the benzamido group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, while the benzamido and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate: shares similarities with other compounds containing furan, benzamide, and thiophene moieties.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan moiety, known for its anticancer properties.
N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: A compound with furan and pyrazole rings, studied for its antibacterial activity.
Uniqueness
This compound is unique due to its combination of furan, benzamide, and thiophene moieties, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-4-28-21(25)19-14(2)12-18(30-19)22-20(24)15-7-9-17(10-8-15)31(26,27)23(3)13-16-6-5-11-29-16/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJMARXPEDDPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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